![molecular formula C11H6F6N2 B1459101 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline CAS No. 1351516-09-0](/img/structure/B1459101.png)
2-Methyl-5,8-bis(trifluoromethyl)quinoxaline
Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be complex and varies based on the specific compound .Chemical Reactions Analysis
Quinoxaline derivatives can participate in a variety of chemical reactions. For example, Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary greatly depending on the specific compound .Scientific Research Applications
Antimicrobial Activity
Quinoxaline derivatives, including 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline , have been identified as potent antimicrobial agents. They exhibit a broad spectrum of activity against various bacteria, fungi, and viruses. The trifluoromethyl groups contribute to the compound’s ability to penetrate microbial cell walls and disrupt vital biological processes .
Anticancer Properties
Research has shown that quinoxaline compounds can play a significant role in cancer treatment. They can inhibit the growth of cancerous cells by interfering with DNA replication and repair mechanisms. The electron-withdrawing nature of the trifluoromethyl groups may enhance the compound’s cytotoxicity against tumor cells .
Antiviral Uses
The structural motif of quinoxalines is crucial in the design of antiviral drugs2-Methyl-5,8-bis(trifluoromethyl)quinoxaline could be used in the synthesis of novel compounds with the potential to treat viral infections, including HIV and influenza, by blocking the replication of viral particles within host cells .
Anti-inflammatory Applications
Quinoxaline derivatives are known for their anti-inflammatory effects. They can modulate the body’s immune response and reduce inflammation by inhibiting the synthesis of pro-inflammatory cytokines. This makes them valuable in the treatment of chronic inflammatory diseases .
Antioxidant Effects
The quinoxaline nucleus has been associated with antioxidant properties. These compounds can neutralize free radicals and protect cells from oxidative stress, which is implicated in various degenerative diseases, including neurodegenerative disorders .
Agricultural Chemicals
Quinoxaline derivatives are utilized in agriculture as pesticides and fungicides. Their chemical structure allows them to interfere with the life cycle of pests and plant pathogens, providing protection to crops and improving yield .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-5,8-bis(trifluoromethyl)quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2/c1-5-4-18-8-6(10(12,13)14)2-3-7(9(8)19-5)11(15,16)17/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNSUWDWASXAKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2N=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5,8-bis(trifluoromethyl)quinoxaline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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